4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperazine-1-carboxamide
Description
4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
IUPAC Name |
4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-15(16-6-3-4-7-17(16)27-9-5-8-21-27)22-19(28)26-12-10-25(11-13-26)18-23-20-14-24(18)2/h3-9,14-15H,10-13H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOLWCSGJODNOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N2C=CC=N2)NC(=O)N3CCN(CC3)C4=NN=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the triazole and pyrazole moieties. The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic conditions . The pyrazole ring is often formed through the reaction of hydrazines with 1,3-diketones .
The final step involves the coupling of the triazole and pyrazole moieties with piperazine-1-carboxamide. This can be achieved through a nucleophilic substitution reaction, where the amine group of piperazine attacks the carbonyl carbon of the carboxamide, forming the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides of the triazole and pyrazole rings, while reduction can produce amines .
Scientific Research Applications
4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperazine-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This can lead to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also contain the triazole ring and have shown similar anticancer properties.
1,2,4-triazole and 1,2,3-triazole derivatives: These compounds share the triazole ring structure and are used in various applications, including as energetic materials and in medicinal chemistry.
Uniqueness
4-(4-methyl-1,2,4-triazol-3-yl)-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperazine-1-carboxamide is unique due to its combination of the triazole and pyrazole rings with a piperazine-1-carboxamide moiety. This unique structure contributes to its diverse range of applications and its potential as a bioactive molecule .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
